2-Propylthiophene

描述

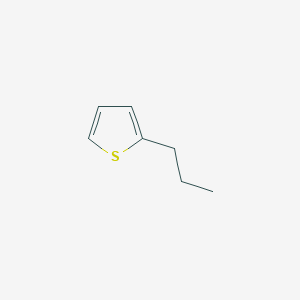

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-propylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXIJTYYMLCUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165810 | |

| Record name | Isopropylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

158.00 to 159.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1551-27-5 | |

| Record name | 2-Propylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6M897104J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Propylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylthiophene is a substituted thiophene, a class of heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analysis of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

The structural representation and key identifiers of this compound are crucial for its unambiguous identification and use in experimental settings.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1551-27-5[1] |

| Molecular Formula | C₇H₁₀S[1] |

| SMILES String | CCCc1cccs1 |

| InChI Key | BTXIJTYYMLCUHI-UHFFFAOYSA-N[1] |

The structure of this compound consists of a central thiophene ring with a propyl group attached at the second position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in various chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 126.22 g/mol | [2] |

| Boiling Point | 157.5-159.5 °C (lit.) | [2] |

| Density | 1.506 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.506 (lit.) | [2] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organometallic cross-coupling reactions. Two common and effective methods are the Suzuki-Miyaura coupling and the Grignard reaction.

Experimental Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of a thiophene boronic acid or ester with a propyl halide.

Materials:

-

2-Thiopheneboronic acid

-

1-Bromopropane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a dried three-necked flask under an inert atmosphere (argon or nitrogen), add 2-thiopheneboronic acid (1.0 eq), potassium carbonate (3.0 eq), and palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and ethanol to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Experimental Protocol 2: Synthesis via Grignard Reaction

This classic method involves the reaction of a thienyl Grignard reagent with a propyl halide.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Activate the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere. Add a small crystal of iodine.

-

Add anhydrous diethyl ether or THF to the flask.

-

Add a small amount of 2-bromothiophene to initiate the Grignard reagent formation.

-

Once the reaction starts (indicated by bubbling and a color change), add the remaining 2-bromothiophene dropwise while maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (2-thienylmagnesium bromide).

-

Cool the reaction mixture in an ice bath.

-

Add 1-bromopropane dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the mixture and quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent by rotary evaporation.

-

Purify the residue by fractional distillation under reduced pressure.

Purification

Fractional distillation is the primary method for purifying this compound, especially to separate it from starting materials, byproducts, and solvents.

Experimental Protocol 3: Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

Set up the fractional distillation apparatus as shown in chemical literature.[3] Ensure all joints are securely clamped.

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Heat the flask gently using a heating mantle.

-

Observe the vapor rising through the fractionating column. The temperature should be monitored closely.

-

Collect the fraction that distills at the boiling point of this compound (157.5-159.5 °C).[2] Discard any initial fractions that distill at lower temperatures (likely residual solvent) and any higher-boiling residues.

-

The purity of the collected fractions can be assessed by gas chromatography.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

The expected mass spectrum would show a molecular ion peak at m/z 126, corresponding to the molecular weight of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

Experimental Parameters:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR:

-

Expected chemical shifts (δ, ppm): ~0.9 (t, 3H, CH₃), ~1.7 (sextet, 2H, CH₂), ~2.8 (t, 2H, CH₂ attached to thiophene), ~6.8-7.2 (m, 3H, thiophene protons).

-

-

¹³C NMR:

-

Expected chemical shifts (δ, ppm): ~13.8 (CH₃), ~23.5 (CH₂), ~32.0 (CH₂ attached to thiophene), ~122-128 (thiophene carbons), ~145 (quaternary thiophene carbon).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4]

Expected Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-S stretching (in ring): ~850-600 cm⁻¹

Safety and Handling

This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, purification, and analysis of this compound. The experimental protocols and characterization data presented herein are intended to equip researchers and drug development professionals with the necessary information to effectively work with this important thiophene derivative. Adherence to proper safety procedures is paramount when handling this chemical.

References

A Technical Guide to the Physical Properties of 2-Propylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Propylthiophene. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a clear, tabular format, and a detailed experimental protocol for a key physical property determination is provided.

Core Physical Properties

This compound is a sulfur-containing heterocyclic organic compound.[1] It belongs to the class of heteroaromatic compounds, which are characterized by an aromatic ring containing a heteroatom.[2][3] The physical characteristics of this compound are critical for its handling, application in synthesis, and for the development of new chemical entities.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H10S | [4][5] |

| Molecular Weight | 126.22 g/mol | [4][5] |

| Boiling Point | 157.5-159.5 °C (at 760 mmHg) | [4] |

| 160 °C | ||

| Density | 0.97 g/mL at 20°C | |

| Note: A value of 1.506 g/mL at 25°C is also reported, but is likely a typographical error. | [4] | |

| Refractive Index | n20/D 1.506 | [4] |

| n20/D 1.5 | ||

| Water Solubility | 0.23 g/L (Predicted) | |

| Appearance | Light yellow to orange clear liquid | |

| White to almost white clear liquid | ||

| Flash Point | 44 °C (111.2 °F) - closed cup | [4] |

Experimental Workflow: Boiling Point Determination

The following diagram illustrates the typical workflow for determining the boiling point of a liquid sample such as this compound using a simple distillation apparatus.

Caption: Workflow for boiling point determination.

Experimental Protocol: Determination of Boiling Point by Simple Distillation

This protocol outlines the steps for determining the boiling point of this compound. The boiling point is a key physical property that indicates the temperature at which a liquid turns into a gas at a given pressure.

Objective: To determine the boiling point of a this compound sample using simple distillation.

Materials:

-

This compound sample

-

Round-bottom flask (50 mL)

-

Distillation head (still head)

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Heating mantle or water bath

-

Boiling chips

-

Clamps and stands

-

Tubing for condenser water

Procedure:

-

Apparatus Setup:

-

Assemble the simple distillation apparatus in a fume hood.

-

The round-bottom flask should be securely clamped at the neck.

-

The distillation head is fitted to the flask, and the thermometer is inserted through the adapter. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.

-

Place the receiving flask at the end of the condenser to collect the distillate.

-

-

Sample Preparation:

-

Add approximately 20-30 mL of this compound to the round-bottom flask.

-

Add 2-3 boiling chips to the flask to ensure smooth boiling. Caution: Never add boiling chips to a hot liquid.

-

-

Distillation Process:

-

Turn on the cooling water to the condenser.

-

Begin heating the round-bottom flask gently.

-

Observe the liquid and the thermometer. As the liquid heats up, the temperature will rise.

-

The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant. Record the temperature when the first drop of distillate is collected in the receiving flask.

-

Continue to record the temperature range over which the bulk of the material distills at a steady rate. This range is the boiling point range of the sample.

-

-

Shutdown:

-

Once the distillation is complete, or only a small amount of liquid remains, turn off the heat source. Caution: Never distill to dryness.

-

Allow the apparatus to cool down completely before disassembling.

-

Turn off the condenser water.

-

Disassemble and clean all glassware.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the distillation in a well-ventilated fume hood.

-

This compound is a flammable liquid; keep it away from open flames and ignition sources.

-

Handle the hot glassware with care to avoid burns.

References

An In-depth Technical Guide to 2-Propylthiophene (CAS 1551-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propylthiophene (CAS 1551-27-5), a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This document consolidates key chemical and physical properties, spectroscopic data, and safety information. Furthermore, it outlines a plausible synthetic pathway and provides a generalized experimental protocol. This guide is intended to serve as a valuable resource for professionals in research and development, particularly those engaged in the synthesis of novel organic molecules and the development of new materials.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[1] It is an organic compound featuring a five-membered aromatic ring containing a sulfur atom, with a propyl group attached at the second carbon position.[2] This structure imparts stability and relatively low reactivity compared to some other thiophene derivatives.[2] It is soluble in organic solvents and is primarily utilized as a building block in the synthesis of more complex chemical entities.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1551-27-5 | [1][4] |

| Molecular Formula | C₇H₁₀S | [1][2] |

| Molecular Weight | 126.22 g/mol | [4][5] |

| Appearance | Light yellow liquid | [1] |

| Odor | Characteristic | [1] |

| Boiling Point | 157.5 - 159.5 °C | [4] |

| Density | 1.506 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.506 | [4] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [4] |

| SMILES | CCCC1=CC=CS1 | [6] |

| InChI Key | BTXIJTYYMLCUHI-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and effective approach involves the Grignard reaction, a versatile method for forming carbon-carbon bonds. This process typically starts with the formation of a Grignard reagent from a halogenated thiophene, which then reacts with a suitable electrophile.

General Experimental Protocol: Grignard Reaction

The following is a generalized protocol for the synthesis of this compound via a Grignard reaction. Specific reaction conditions may require optimization.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

1-Bromopropane

-

Anhydrous conditions (all glassware and reagents must be thoroughly dried)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of dry diethyl ether or THF to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Add a small portion of 2-bromothiophene to the flask. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromothiophene, diluted in the dry solvent, dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-thienylmagnesium bromide).

-

Alkylation: Cool the Grignard reagent to 0 °C using an ice bath. Add 1-bromopropane dropwise from the dropping funnel. The reaction is typically exothermic. Maintain the temperature below 10 °C during the addition.

-

Quenching and Work-up: After the addition of 1-bromopropane is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Thiophene, 2-propyl- [webbook.nist.gov]

- 3. Thiophene, 2-propyl- [webbook.nist.gov]

- 4. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]

- 5. This compound | C7H10S | CID 73771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiophene, 2-propyl- [webbook.nist.gov]

Synthesis of 2-Propylthiophene from Thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-propylthiophene from thiophene, a critical process for the development of various pharmaceutical and materials science applications. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of an alkyl substituent, such as a propyl group, at the 2-position of the thiophene ring can significantly modulate the molecule's physicochemical and biological properties. This guide focuses on the most reliable and commonly employed method for the synthesis of this compound: a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone.

Primary Synthetic Pathway

The preferred method for the synthesis of this compound from thiophene proceeds through two key transformations:

-

Friedel-Crafts Acylation: Thiophene undergoes electrophilic acylation with a propionylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst to yield 2-propionylthiophene. This reaction exhibits high regioselectivity for the 2-position of the thiophene ring.

-

Reduction: The carbonyl group of 2-propionylthiophene is subsequently reduced to a methylene group to afford the final product, this compound. Two classical and effective reduction methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.

This two-step approach is generally favored over direct Friedel-Crafts alkylation of thiophene with a propyl halide, as the latter is prone to polysubstitution and carbocation rearrangements, leading to a mixture of products and lower yields of the desired this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Thiophene to 2-Propionylthiophene

This procedure describes the acylation of thiophene using propionic anhydride and zinc chloride as the catalyst.

Materials:

-

Thiophene

-

Propionic anhydride

-

Anhydrous zinc chloride (ZnCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of thiophene (1.0 eq) in dichloromethane in a round-bottom flask, add propionic anhydride (1.2 eq).

-

Carefully add anhydrous zinc chloride (0.5 eq) portion-wise. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by slowly adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2-propionylthiophene can be purified by vacuum distillation.

Step 2: Reduction of 2-Propionylthiophene to this compound

Two effective methods for the reduction of the carbonyl group are provided below.

This modified procedure is often preferred due to its operational simplicity and the use of less hazardous reagents compared to the original Wolff-Kishner conditions.

Materials:

-

2-Propionylthiophene

-

Hydrazine hydrate (80%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Water (H₂O)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a distillation head and condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 2-propionylthiophene (1.0 eq), diethylene glycol, and hydrazine hydrate (4.0-5.0 eq).

-

Add potassium hydroxide pellets (4.0-5.0 eq) to the mixture.

-

Heat the mixture to 120-140 °C for 1 hour. During this time, a reflux condenser is used to prevent the loss of reactants.

-

After 1 hour, replace the reflux condenser with a distillation apparatus and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the resulting this compound by distillation.

This method is suitable for substrates that are stable in strongly acidic conditions.

Materials:

-

2-Propionylthiophene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Preparation of Zinc Amalgam:

-

In a fume hood, carefully mix mossy zinc (100 g) with a solution of mercuric chloride (10 g) in water (150 mL) and concentrated hydrochloric acid (5 mL).

-

Stir the mixture for 5-10 minutes.

-

Decant the aqueous solution and wash the resulting zinc amalgam with water.

Reduction Procedure:

-

Place the freshly prepared zinc amalgam in a round-bottom flask.

-

Add a mixture of water, concentrated hydrochloric acid, and toluene.

-

Add the 2-propionylthiophene (1.0 eq) to the flask.

-

Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully decant the liquid from the remaining zinc amalgam.

-

Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation.

-

The crude this compound can be further purified by distillation.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Yields

| Reaction Step | Reactant | Product | Typical Yield (%) |

| Friedel-Crafts Acylation | Thiophene | 2-Propionylthiophene | 70-85% |

| Wolff-Kishner Reduction | 2-Propionylthiophene | This compound | 80-90% |

| Clemmensen Reduction | 2-Propionylthiophene | This compound | 60-75% |

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and experimental conditions.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀S |

| Molecular Weight | 126.22 g/mol |

| Boiling Point | 158-160 °C |

| Density | 0.97 g/mL at 25 °C |

| ¹H NMR (CDCl₃, estimated) | δ 7.15 (dd, 1H, H5), 6.92 (dd, 1H, H4), 6.80 (dd, 1H, H3), 2.78 (t, 2H, -CH₂-), 1.70 (sext, 2H, -CH₂-), 0.95 (t, 3H, -CH₃) ppm |

| ¹³C NMR (CDCl₃, estimated) | δ 146.5 (C2), 126.8 (C5), 124.0 (C4), 122.5 (C3), 32.5 (-CH₂-), 24.0 (-CH₂-), 13.8 (-CH₃) ppm |

| IR (neat) | 3105, 2960, 2928, 2870, 1538, 1458, 1235, 824, 695 cm⁻¹ |

| Mass Spectrum (m/z) | 126 (M+), 97, 84, 58, 45 |

Disclaimer: The provided ¹H and ¹³C NMR data are estimated values based on typical chemical shifts for substituted thiophenes and have not been experimentally verified from a cited source.

Visualizations

Synthetic Pathway

Caption: Overall synthetic route to this compound from thiophene.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Workflow for the Friedel-Crafts acylation step.

Experimental Workflow: Wolff-Kishner Reduction

Caption: Workflow for the Wolff-Kishner reduction step.

An In-depth Technical Guide to 2-Propylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-propylthiophene, its synthesis, and its role as a key building block in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided.

Core Molecular Information

This compound is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Its chemical structure is foundational for a variety of more complex molecules explored in medicinal chemistry.

Molecular Formula and Weight

The fundamental properties of this compound are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₇H₁₀S | [1][2] |

| Average Molecular Weight | 126.22 g/mol | [2][3] |

| Monoisotopic Molecular Weight | 126.05032101 g/mol | [4] |

| IUPAC Name | This compound | [1][4] |

| CAS Registry Number | 1551-27-5 | [1][2] |

| Other Names | 2-n-Propylthiophene | [1] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic characteristics of this compound are crucial for its identification, handling, and application in synthesis.

Physicochemical Properties

| Property | Value | Citations |

| Assay Purity | 97% | [3] |

| Boiling Point | 157.5-159.5 °C (lit.) | [3] |

| Density | 1.506 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.506 (lit.) | [3] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

| Spectrum Type | Data Source and Key Information |

| Mass Spectrometry | The NIST WebBook provides the electron ionization (EI) mass spectrum for this compound, which is useful for confirming its molecular weight and fragmentation pattern.[1] |

| Infrared (IR) Spectroscopy | A gas-phase IR spectrum is available on the NIST WebBook, showing characteristic vibrational modes of the molecule.[1] |

| NMR Spectroscopy | While a specific, isolated spectrum is not provided in the search results, typical 1H and 13C NMR spectra for thiophene derivatives show characteristic shifts for the aromatic protons and carbons of the thiophene ring, as well as for the alkyl side chain. |

Synthesis of this compound: Experimental Protocol

This compound is commonly synthesized via a Grignard reaction, which allows for the regioselective alkylation of the thiophene ring at the 2-position. The following protocol is a representative example based on established organometallic chemistry principles.

Reaction Scheme: Grignard-based Synthesis

The synthesis involves two main steps: the formation of a Grignard reagent from 2-bromothiophene, followed by its reaction with a propylating agent.

Detailed Methodology

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

1-Bromopropane (or propyl iodide)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous ether via the dropping funnel to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent, 2-thienylmagnesium bromide.

-

-

Alkylation Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add 1-bromopropane (1.1 equivalents) dissolved in anhydrous ether dropwise from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

-

Applications in Research and Drug Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial precursor and structural motif in medicinal chemistry. The thiophene ring is a well-recognized "privileged scaffold" and is considered a bioisostere of the benzene ring, meaning it can often substitute for a phenyl group while maintaining or improving biological activity.

Thiophene derivatives have been investigated for a wide range of therapeutic applications, demonstrating the importance of building blocks like this compound.

References

Spectroscopic Analysis of 2-Propylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-propylthiophene, a heterocyclic compound of interest in various chemical research and development sectors. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. This document also outlines the general experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Molecular and Spectroscopic Data

The spectroscopic data presented below provides crucial information for the structural elucidation and identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Table 1: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 126 | 100 | [M]+ (Molecular Ion) |

| 97 | 85 | [M - C2H5]+ |

| 84 | 40 | [C4H4S]+ (Thiophene) |

| 59 | 20 | [C3H3S]+ |

| 45 | 30 | [CHS]+ |

Data sourced from NIST WebBook.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a unique fingerprint of a molecule and provides information about the functional groups present.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1520-1400 | Medium | C=C stretch (aromatic ring) |

| 1465-1450 | Medium | CH₂ bend |

| 1380-1370 | Medium | CH₃ bend |

| ~824 | Strong | C-H out-of-plane bend (2,3-disubstituted thiophene) |

| ~700 | Strong | C-S stretch |

Data sourced from NIST WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | dd | 1H | H-5 |

| ~6.95 | dd | 1H | H-4 |

| ~6.80 | t | 1H | H-3 |

| ~2.75 | t | 2H | α-CH₂ |

| ~1.70 | sextet | 2H | β-CH₂ |

| ~0.95 | t | 3H | γ-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-2 |

| ~127 | C-5 |

| ~124 | C-4 |

| ~123 | C-3 |

| ~33 | α-CH₂ |

| ~25 | β-CH₂ |

| ~14 | γ-CH₃ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation: A small amount of the purified this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet. The sample must be volatile enough to be vaporized in the ion source.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Methodology:

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment leads to the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The excess energy imparted to the molecular ion can cause it to fragment into smaller, charged ions.

-

These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Methodology:

-

A background spectrum of the clean salt plates is recorded.

-

The sample, as a thin film between the plates, is placed in the sample holder of the spectrometer.

-

A beam of infrared radiation is passed through the sample.

-

The sample absorbs specific frequencies of IR radiation corresponding to its molecular vibrations.

-

The transmitted radiation is detected, and a Fourier transform is applied to the signal to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Methodology for ¹H NMR:

-

The NMR tube containing the sample is placed in the magnet of the spectrometer.

-

The sample is irradiated with a short pulse of radiofrequency energy.

-

The excited protons relax back to their ground state, emitting a signal that is detected by the instrument.

-

This signal, known as the free induction decay (FID), is a time-domain signal that is converted into a frequency-domain spectrum by a Fourier transform.

-

The resulting spectrum shows peaks at different chemical shifts, which are indicative of the electronic environment of each proton. The integration of the peaks corresponds to the number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.

Methodology for ¹³C NMR:

-

The procedure is similar to ¹H NMR, but the instrument is tuned to the resonance frequency of the ¹³C nucleus.

-

Proton decoupling is typically employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Due to the low natural abundance of ¹³C, a larger number of scans is usually required to obtain a good signal-to-noise ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility of 2-Propylthiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylthiophene is a heterocyclic aromatic compound with a thiophene ring substituted with a propyl group. As a derivative of thiophene, its solubility characteristics are of significant interest in various applications, including organic synthesis, materials science, and pharmaceutical development, where it may serve as a building block or intermediate.[1] Understanding the solubility of this compound in different organic solvents is crucial for reaction design, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the fundamental principles governing its solubility, predicted solubility in various solvent classes, and a detailed experimental protocol for determining its solubility.

Predicting Solubility: The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] The overall polarity of a molecule is determined by the presence of polar functional groups and the size and nature of its nonpolar components.

This compound possesses a moderately nonpolar character. The thiophene ring itself is aromatic and contributes to some polarity, but the propyl chain is nonpolar.[3] This structure suggests that this compound will be most soluble in nonpolar and weakly polar organic solvents.

The following table summarizes the predicted solubility of this compound in various classes of organic solvents based on their relative polarities.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The nonpolar propyl group of this compound has strong van der Waals interactions with nonpolar aliphatic solvents. |

| Nonpolar Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The aromatic thiophene ring interacts favorably with aromatic solvents through π-π stacking, in addition to van der Waals forces.[3] |

| Halogenated Solvents | Dichloromethane, Chloroform | High to Moderate | These solvents have a moderate polarity and can effectively solvate both the aromatic ring and the alkyl chain. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High to Moderate | Ethers are weakly polar and are generally good solvents for a wide range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Ketones are more polar than ethers and may have slightly lower, but still significant, solvating power for this compound. |

| Esters | Ethyl acetate | Moderate | Similar in polarity to ketones, esters are expected to be reasonable solvents for this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and hydrogen-bonding nature of alcohols make them less compatible with the nonpolar character of this compound. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol). |

| Highly Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | These solvents are highly polar and are generally poor solvents for nonpolar compounds. |

| Water | Very Low (Insoluble) | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar this compound. |

Experimental Determination of Solubility

To obtain precise quantitative data for the solubility of this compound in a specific organic solvent, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

Experimental Protocol: Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials for sample analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After reaching equilibrium, allow the mixture to stand undisturbed at the same temperature for a period to allow the excess solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the mixture at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound in the same solvent and generate a calibration curve.

-

From the calibration curve, determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

-

-

Data Reporting:

-

The solubility is typically reported in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Visualizing Key Concepts and Workflows

To further clarify the principles and procedures discussed, the following diagrams are provided.

References

Commercial Availability and Synthetic Methodologies of 2-Propylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylthiophene is a sulfur-containing heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique aromatic and electronic properties make it a valuable intermediate in the development of specialty chemicals, pharmaceuticals, and organic electronic materials. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and further application.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. The purity levels are typically high, with most suppliers offering ≥97% purity as determined by gas chromatography (GC). The following table summarizes the availability of this compound from prominent suppliers.

| Supplier | Purity | Available Quantities |

| Key Organics [1] | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 25 g |

| Chem-Impex [2] | ≥98% (GC) | 5 g, 25 g |

| Lumora Chemicals [3] | 97.00% | mg, g, kg scales |

| TCI America [4][5] | >98.0% (GC) | 5 g, 25 g |

| Sigma-Aldrich [6] | 97% | Various |

| Santa Cruz Biotechnology [7] | Research Grade | Various |

Pricing information is subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1551-27-5[6] |

| Molecular Formula | C₇H₁₀S[6] |

| Molecular Weight | 126.22 g/mol [6] |

| Appearance | Colorless to light yellow liquid[8] |

| Boiling Point | 157.5-159.5 °C (lit.)[6] |

| Density | 1.506 g/mL at 25 °C (lit.)[6] |

| Refractive Index (n20/D) | 1.506 (lit.)[6] |

| Flash Point | 44 °C (111.2 °F) - closed cup[6] |

Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, a robust and widely applicable method involves the Grignard reaction of a thiophene derivative with a propyl halide. The following protocol is a representative procedure based on established methods for the alkylation of thiophenes.

Synthesis of this compound via Grignard Reaction

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A crystal of iodine can be added to initiate the reaction. A solution of 2-bromothiophene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 2-thienylmagnesium bromide. The reaction is maintained at reflux until most of the magnesium has been consumed.

-

Alkylation: The Grignard reagent solution is cooled in an ice bath. 1-Bromopropane, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. One common application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling of this compound

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an appropriately functionalized this compound derivative (e.g., 5-bromo-2-propylthiophene) with an arylboronic acid.

Materials:

-

5-Bromo-2-propylthiophene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DME)

-

Water

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-propylthiophene, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the organic solvent and water. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-propylthiophene derivative.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. documentsdelivered.com [documentsdelivered.com]

2-Propylthiophene: A Technical Review of Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2-propylthiophene, a sulfur-containing heterocyclic compound. The document covers its chemical and physical properties, detailed synthesis methodologies, and explores its current and potential applications in medicinal chemistry and materials science. Particular emphasis is placed on presenting quantitative data in a clear, comparative format and detailing experimental protocols for key reactions.

Core Properties of this compound

This compound is a heteroaromatic compound belonging to the thiophene class of organic molecules.[1][2] It is characterized by a five-membered ring containing one sulfur atom, with a propyl group attached at the second position. While research specifically focused on this compound is somewhat limited, its structural similarity to other alkylthiophenes allows for informed inferences regarding its reactivity and potential applications.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀S | [4][5] |

| Molecular Weight | 126.22 g/mol | [5][6] |

| CAS Number | 1551-27-5 | [4][6] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 157.5-159.5 °C (lit.) | [5] |

| Density | 1.506 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.506 (lit.) | [5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available from various sources.

| Spectroscopic Technique | Data Summary | Reference(s) |

| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which is essential for its identification.[4][7] | [4][7][8] |

| Infrared (IR) Spectroscopy | The IR spectrum, available in the NIST database, shows characteristic vibrational modes of the thiophene ring and the propyl group.[7] | [7] |

| NMR Spectroscopy | While a specific public spectrum for this compound is not readily available, predicted 1H and 13C NMR spectra can be found in databases like the Human Metabolome Database (HMDB). For comparison, the 13C NMR spectrum of the closely related 2-ethylthiophene is available. | [3][9] |

| UV/Visible Spectroscopy | The UV/Visible spectrum of this compound is available in the NIST WebBook.[7] | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the alkylation of thiophene. The two most common and effective approaches are Grignard cross-coupling reactions (specifically Kumada coupling) and the lithiation of thiophene followed by alkylation.

Kumada Cross-Coupling

The Kumada coupling reaction involves the palladium- or nickel-catalyzed reaction of a Grignard reagent with an organic halide.[10] For the synthesis of this compound, this would typically involve the reaction of a 2-thienyl Grignard reagent with a propyl halide or vice versa.

This protocol is a representative procedure based on established Kumada coupling methodologies for the synthesis of alkylthiophenes.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

1-Bromopropane

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by gentle refluxing. If the reaction does not start, gentle heating may be required. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of 2-thienylmagnesium bromide.[11]

-

Coupling Reaction: To the freshly prepared Grignard reagent, add the Ni(dppp)Cl₂ catalyst. Cool the mixture to 0 °C in an ice bath. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the reaction mixture.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Lithiation and Alkylation

An alternative and widely used method for the synthesis of 2-alkylthiophenes is the direct lithiation of thiophene at the 2-position, followed by quenching with an appropriate alkyl halide.

This protocol is adapted from a detailed procedure for the synthesis of 2-octylthiophene.

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Lithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve thiophene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 1 hour to ensure complete formation of 2-lithiothiophene.

-

Alkylation: To the solution of 2-lithiothiophene, add 1-bromopropane dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the addition of saturated ammonium chloride solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to afford pure this compound.

Expected Yield: Based on the synthesis of 2-octylthiophene using a similar procedure, the expected yield for this compound is approximately 80-90%.

Applications in Drug Development

The thiophene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. While specific studies on the biological activity of this compound are scarce, the activities of other substituted thiophenes provide a strong rationale for its investigation as a potential therapeutic agent.

Antimicrobial and Antifungal Activity

Thiophene derivatives have demonstrated significant antimicrobial and antifungal properties.[12] For instance, certain 2-aminothiophene derivatives have shown promising in vitro antifungal activity against various fungal strains, including fluconazole-resistant Candida species.[4] The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell membrane.[13]

Table 2 summarizes the minimum inhibitory concentration (MIC) values for some thiophene derivatives against various fungal and bacterial strains. It is important to note that this data is for related compounds and not this compound itself, but it highlights the potential of this chemical class.

| Compound Class | Organism | MIC (µg/mL) | Reference(s) |

| 2-Aminothiophene derivatives | Candida species | 100 - 200 | [4] |

| 5-Phenylthiophene derivatives | Candida albicans | - | [4] |

| Schiff bases of 2-aminothiophene | Trichophyton rubrum | 16 - 64 | [14] |

| 2-Aminothiophene derivative (5CN05) | Cryptococcus neoformans | 17 | [15] |

| 2-Aminothiophene derivative (5CN05) in microemulsion | Cryptococcus neoformans | 2.2 | [15] |

Applications in Materials Science

Polythiophenes, particularly poly(3-alkylthiophene)s (P3ATs), are a class of conducting polymers that have been extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[16][17] The alkyl side chains play a crucial role in determining the solubility, processability, and solid-state packing of the polymer, which in turn influences its electronic properties.

Poly(this compound) as a Conductive Polymer

While poly(3-alkylthiophene)s have been more widely investigated, poly(2-alkylthiophene)s are also of interest. The polymerization of this compound would lead to poly(this compound), a conjugated polymer with potential applications in organic electronics. The electrical properties of poly(alkylthiophene)s are highly dependent on the regioregularity of the polymer chain, with head-to-tail linkages generally leading to higher conductivity and charge carrier mobility.[16]

Table 3 presents a summary of the electrical properties of some poly(alkylthiophene)s. The data for poly(3-alkylthiophene)s can be used to estimate the potential performance of poly(this compound).

| Polymer | Conductivity (S/cm) | Charge Carrier Mobility (cm²/Vs) | Reference(s) |

| Regiorandom Poly(3-methylthiophene) | 50 | - | [16] |

| Regioregular Poly(3-methylthiophene) | 140 | - | [16] |

| Regioregular Poly(3-dodecylthiophene) | 600 - 1000 | - | [12] |

| Poly(3-hexylthiophene) (P3HT) | ~10⁻³ - 10³ | ~10⁻⁴ - 0.1 | [18][19] |

Conclusion

This compound, as a member of the alkylthiophene family, holds potential for applications in both drug development and materials science. While direct research on this specific molecule is limited, the well-documented properties and activities of its analogs provide a strong foundation for future investigations. The synthesis of this compound can be readily achieved through established organic chemistry methodologies, such as Kumada coupling and lithiation-alkylation. Its potential as an antimicrobial or antifungal agent warrants further investigation, building upon the promising results seen with other thiophene derivatives. In the realm of materials science, poly(this compound) represents a potentially valuable conductive polymer for organic electronic devices. Further research is needed to fully characterize its biological activity and the material properties of its corresponding polymer to unlock its full potential.

References

- 1. Synthesis and antifungal activity of alkylthio and alkylsulfonyl derivatives of SM-8668 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. foodb.ca [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0033160) [hmdb.ca]

- 4. Thiophene, 2-propyl- [webbook.nist.gov]

- 5. This compound 97% | 1551-27-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Thiophene, 2-propyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Ethylthiophene(872-55-9) 13C NMR [m.chemicalbook.com]

- 10. Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes) | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. Antifungal activity of topical microemulsion containing a thiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polythiophene - Wikipedia [en.wikipedia.org]

- 17. chem.cmu.edu [chem.cmu.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. experts.umn.edu [experts.umn.edu]

The Reactivity of the Thiophene Ring in 2-Propylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the thiophene ring in 2-propylthiophene. The presence of the electron-donating propyl group significantly influences the regioselectivity and rate of electrophilic substitution and metallation reactions compared to the parent thiophene molecule. This document details these transformations, providing quantitative data where available, experimental protocols for key reactions, and visualizations of reaction pathways.

Core Concepts: Electronic Effects and Reactivity

The thiophene ring is an aromatic heterocycle that is more electron-rich and thus more reactive towards electrophiles than benzene. The sulfur atom, through the delocalization of one of its lone pairs of electrons, contributes to the aromatic sextet and enhances the electron density of the ring carbons.

The propyl group at the 2-position of the thiophene ring is an electron-donating group (EDG) through an inductive effect (+I). This has two primary consequences:

-

Activation: The +I effect of the propyl group further increases the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted thiophene.

-

Directing Effect: The propyl group directs incoming electrophiles to the vacant α-position (C5) and to a lesser extent, the β-position (C3). The attack at the C5 position is sterically and electronically favored, leading to a high degree of regioselectivity in most reactions.